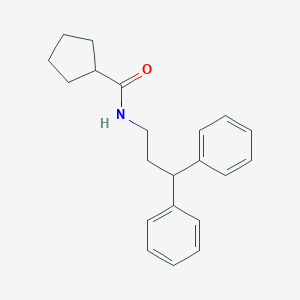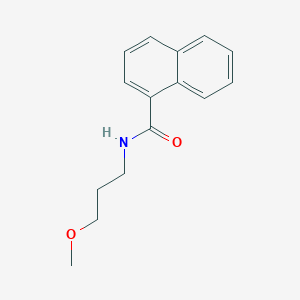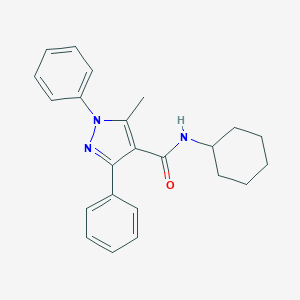
4-bromo-N-(2-chloropyridin-3-yl)-3-(diethylsulfamoyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-bromo-N-(2-chloropyridin-3-yl)-3-(diethylsulfamoyl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly known as BAY-678, and it belongs to the class of sulfonamide-based inhibitors.
Mécanisme D'action
BAY-678 works by binding to the active site of CAIX and inhibiting its activity. CAIX is an enzyme that catalyzes the conversion of carbon dioxide to bicarbonate and protons. This reaction is crucial for the regulation of pH in cancer cells, and its inhibition can lead to the disruption of tumor growth. BAY-678 has been found to be a selective inhibitor of CAIX, with minimal effects on other carbonic anhydrase isoforms.
Biochemical and Physiological Effects
BAY-678 has been found to have minimal toxicity in vitro and in vivo studies. It has been shown to have a high degree of selectivity towards CAIX, with minimal effects on other carbonic anhydrase isoforms. BAY-678 has also been found to have good pharmacokinetic properties, with high solubility and bioavailability.
Avantages Et Limitations Des Expériences En Laboratoire
BAY-678 has several advantages for use in lab experiments. It is highly selective towards CAIX, which makes it a useful tool for studying the role of CAIX in cancer cells. BAY-678 has also been found to have good pharmacokinetic properties, which makes it suitable for in vivo studies. However, BAY-678 has some limitations for use in lab experiments. It is a relatively new compound, and its long-term effects are not yet fully understood. Additionally, BAY-678 is a sulfonamide-based inhibitor, which may limit its use in certain experimental systems.
Orientations Futures
There are several future directions for the study of BAY-678. One potential direction is the development of BAY-678 as a therapeutic agent for cancer. BAY-678 has shown promising results in preclinical studies, and further studies are needed to determine its efficacy in clinical trials. Another potential direction is the study of BAY-678 in other diseases, such as glaucoma and Alzheimer's disease. BAY-678 has been found to have potential applications in these diseases, and further studies are needed to determine its efficacy. Finally, there is a need for further studies to understand the long-term effects of BAY-678 and its potential side effects.
Méthodes De Synthèse
The synthesis of BAY-678 involves the reaction of 4-bromo-3-nitrobenzoic acid with 2-chloro-3-cyanopyridine in the presence of a base to form the intermediate product. The intermediate product is then reacted with diethyl sulfamide in the presence of a catalyst to yield the final product, BAY-678. This synthesis method has been optimized to produce high yields of BAY-678 with high purity.
Applications De Recherche Scientifique
BAY-678 has been extensively studied for its potential applications in cancer research. It has been found to be a potent inhibitor of the enzyme, carbonic anhydrase IX (CAIX), which is overexpressed in many types of cancer cells. CAIX plays a crucial role in the regulation of pH in cancer cells, and its inhibition can lead to the disruption of tumor growth. BAY-678 has also been studied for its potential applications in the treatment of glaucoma, Alzheimer's disease, and inflammation.
Propriétés
Nom du produit |
4-bromo-N-(2-chloropyridin-3-yl)-3-(diethylsulfamoyl)benzamide |
|---|---|
Formule moléculaire |
C16H17BrClN3O3S |
Poids moléculaire |
446.7 g/mol |
Nom IUPAC |
4-bromo-N-(2-chloropyridin-3-yl)-3-(diethylsulfamoyl)benzamide |
InChI |
InChI=1S/C16H17BrClN3O3S/c1-3-21(4-2)25(23,24)14-10-11(7-8-12(14)17)16(22)20-13-6-5-9-19-15(13)18/h5-10H,3-4H2,1-2H3,(H,20,22) |
Clé InChI |
IHXSPJOLPJNXSH-UHFFFAOYSA-N |
SMILES |
CCN(CC)S(=O)(=O)C1=C(C=CC(=C1)C(=O)NC2=C(N=CC=C2)Cl)Br |
SMILES canonique |
CCN(CC)S(=O)(=O)C1=C(C=CC(=C1)C(=O)NC2=C(N=CC=C2)Cl)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![ethyl 5-(4-bromophenyl)-7-(trifluoromethyl)-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B258696.png)

![N-butyl-3-chloro-5-thiophen-2-yl-7-(trifluoromethyl)-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B258700.png)
![Isopropyl 4-cyano-5-[(cyclopropylcarbonyl)amino]-3-methyl-2-thiophenecarboxylate](/img/structure/B258703.png)


![Methyl 2-[(cyclopentylcarbonyl)amino]-4-phenyl-3-thiophenecarboxylate](/img/structure/B258709.png)
![1-{[1-(2-chlorobenzoyl)-1H-pyrazol-3-yl]carbonyl}piperidine](/img/structure/B258713.png)
![Isopropyl 5-[(diethylamino)carbonyl]-4-methyl-2-[(5-methyl-2-furoyl)amino]-3-thiophenecarboxylate](/img/structure/B258715.png)
![Propan-2-yl 4-carbamoyl-5-{[(3,4-dichlorophenyl)carbonyl]amino}-3-methylthiophene-2-carboxylate](/img/structure/B258717.png)
